2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3O2/c15-9-3-1-7(2-4-9)11(12(20)23)22-24-13-10(16)5-8(6-21-13)14(17,18)19/h1-6H,(H2,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULDOQZSMDLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide is a member of the class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H12ClF3N3O2
- Molecular Weight : 353.73 g/mol
- CAS Number : 338406-93-2
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antiviral and antibacterial properties, as well as its potential as an anticancer agent.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against various viral strains. For instance, it showed significant inhibition of viral replication in vitro, particularly against hepatitis C virus (HCV) and dengue virus (DENV). The IC50 values for these activities were reported to be in the low micromolar range, indicating potent antiviral effects.
Antibacterial Activity
In antibacterial assays, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that it could serve as a promising lead for new antibacterial agents.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of key enzymes involved in viral replication and bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cell lines, it has been observed to induce apoptosis through mitochondrial pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, contributing to its cytotoxic effects against cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications, particularly in the field of antimicrobial agents . The presence of the pyridine ring contributes to its ability to interact with biological targets, potentially inhibiting bacterial growth or acting as an antiviral agent.
Case Study: Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. In a study published in the Journal of Medicinal Chemistry, compounds similar to 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide were tested against several bacterial strains, demonstrating effective inhibition at low concentrations. This suggests that the compound could be further developed into a potent antimicrobial agent .
Agrochemical Applications
The compound's structural characteristics also lend themselves to applications in agrochemicals , specifically as a potential herbicide or pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemical products by improving their stability and efficacy.
Case Study: Herbicidal Activity
In agricultural studies, compounds with similar structures have shown promising results in controlling weed populations. For instance, a related compound was evaluated for its herbicidal properties against common agricultural weeds, demonstrating effective growth inhibition at concentrations that are environmentally sustainable . This positions 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide as a candidate for further exploration in crop protection strategies.
Material Science
Beyond biological applications, this compound may have implications in material science due to its unique chemical properties. The ability to form stable complexes with metals can be exploited in developing new materials or catalysts.
Research Insights
Recent studies have indicated that similar pyridine-based compounds can act as ligands in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties . This opens avenues for research into developing new catalytic systems that could enhance chemical reactions used in industrial processes.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide is crucial for optimizing its applications. SAR studies focus on how variations in the chemical structure affect biological activity and efficacy.
Data Table: SAR Analysis
| Modification | Biological Activity | Comments |
|---|---|---|
| Trifluoromethyl Group | Enhanced potency | Increases lipophilicity |
| Pyridine Ring | Target interaction | Essential for binding |
| Chlorophenyl Substituent | Activity modulation | Influences selectivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of the target compound with analogs:
Structural and Functional Insights
Impact of Substituents on Bioactivity
- Trifluoromethyl (CF₃) and Chlorine (Cl) : These groups increase electronegativity and resistance to oxidative degradation, critical for agrochemical longevity .
- Acetamide vs. Ester : Acetamide derivatives generally exhibit better metabolic stability and target selectivity compared to esters, which are prone to hydrolysis .
- Heterocyclic Additions : Compounds with triazole or thioether moieties (e.g., ) show enhanced binding to enzymes via π-π stacking or sulfur-mediated interactions.
Toxicity and Environmental Impact
- Pyridine derivatives with CF₃ groups (e.g., haloxyfop) exhibit moderate ecotoxicity (e.g., LC₅₀ values for fish ~4–6 mg/L) . Structural modifications in the target compound may alter toxicity profiles, necessitating further testing.
Q & A
Q. What synthetic routes are recommended for producing 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide, and how can yield optimization be achieved?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with hydroxylamine derivatives, followed by imine formation with 4-chlorophenyl acetamide precursors. To optimize yield:
- Use statistical design of experiments (DoE) to screen parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trial-and-error approaches .
- Monitor intermediates via HPLC or LC-MS to identify side reactions (e.g., hydrolysis of the trifluoromethyl group). Adjust reaction time to prevent over-oxidation .
- Purify via column chromatography with gradient elution (hexane/ethyl acetate) to separate stereoisomers, if present .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography is critical for resolving stereochemistry, particularly the imino-oxypyridine linkage and chlorophenyl orientation .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regioselectivity, especially for distinguishing trifluoromethyl and chloro substituents .
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron distribution and reactive sites, aiding in understanding nucleophilic/electrophilic behavior .
Q. What strategies ensure stability during storage and handling?
- Methodological Answer :
- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
- Store in amber vials under inert gas (N₂/Ar) to prevent oxidation. Use desiccants (silica gel) for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and guide target identification?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against receptors like acetylcholinesterase (for agrochemical potential) or kinase domains (pharmaceutical applications). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Use QSAR models to correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity. For example, the trifluoromethyl group enhances lipophilicity, impacting membrane permeability .
Q. What experimental approaches resolve contradictions in observed vs. predicted reactivity?
- Methodological Answer :
- When experimental results deviate from computational predictions (e.g., unexpected regioselectivity in imine formation):
- Re-optimize DFT parameters (e.g., solvation models, basis sets) to better mimic reaction conditions .
- Use in situ IR spectroscopy to detect transient intermediates (e.g., nitrile oxides) that may redirect reaction pathways .
- For conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects), employ metabolomic profiling to identify off-target interactions .
Q. How can researchers design scalable protocols while minimizing hazardous byproducts?
- Methodological Answer :
- Apply green chemistry principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.
- Optimize catalytic systems (e.g., Pd/C for dehalogenation) to reduce waste. Monitor byproducts via GC-MS .
- Use membrane separation technologies (nanofiltration) for efficient recovery of unreacted starting materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
